3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Substitution Reactions: The chlorobenzyl and ethyl groups are introduced through nucleophilic substitution reactions. Common reagents used include chlorobenzyl chloride and ethyl iodide.
Sulfur Introduction: The sulfanyl group is introduced using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobenzyl groups to benzyl groups.
Substitution: The chlorobenzyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-chlorobenzyl)sulfanyl)piperidine hydrochloride
- 3-[(4-chlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid
- Methyl 2-[(4-[3-[4-(4-chlorobenzyl)-1-piperazinyl]propoxy]phenyl)sulfanyl]benzoate dihydrochloride
Uniqueness
3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H17Cl2N3S |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C18H17Cl2N3S/c1-2-23-17(11-13-6-8-15(19)9-7-13)21-22-18(23)24-12-14-4-3-5-16(20)10-14/h3-10H,2,11-12H2,1H3 |
InChI Key |
YPWLVVPSSPKHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.